PF-06795071 vs. Earlier Inhibitor Series: Trifluoromethyl Glycol Leaving Group Reduces Lipophilicity
PF-06795071 incorporates a novel trifluoromethyl glycol leaving group, which confers significant physicochemical property improvements over earlier inhibitor series possessing more lipophilic leaving groups [1]. This design reduces logD to 3.8, improving solubility and CNS exposure while minimizing chemical lability .
| Evidence Dimension | Lipophilicity (logD) |
|---|---|
| Target Compound Data | logD = 3.8 |
| Comparator Or Baseline | Earlier inhibitor series with more lipophilic leaving groups (logD not specified, but inferred >3.8) |
| Quantified Difference | Not directly quantified; class-level improvement |
| Conditions | Calculated/experimental logD; context of earlier MAGL inhibitor series with larger, more lipophilic leaving groups |
Why This Matters
Reduced lipophilicity enhances CNS drug-likeness and mitigates off-target liabilities associated with highly lipophilic compounds.
- [1] McAllister LA, Butler CR, Mente S, O'Neil SV, Fonseca KR, Piro JR, et al. Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Journal of Medicinal Chemistry. 2018;61(7):3008-3026. View Source
